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Compound of Interest

Compound Name: Trelagliptin Succinate

Cat. No.: B560024

Introduction

Trelagliptin Succinate, marketed under brand names like Zafatek, is a potent and highly
selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4] It is distinguished within its class
by a pharmacokinetic profile that permits a once-weekly oral dosing regimen for the
management of type 2 diabetes mellitus (T2DM).[1][2][5] This unique characteristic is designed
to improve patient adherence compared to daily medications.[2][6] The development of
Trelagliptin by Takeda Pharmaceutical Company involved extensive preclinical evaluation to
establish its mechanism of action, efficacy, safety, and pharmacokinetic properties, paving the
way for its successful clinical application.[1] This guide provides an in-depth overview of the
core preclinical studies that underpin the therapeutic use of Trelagliptin Succinate.

Mechanism of Action

Trelagliptin exerts its glucose-lowering effect by targeting the DPP-4 enzyme, a key regulator of
incretin hormones.[1][2][3]

1.1. Inhibition of DPP-4 and Enhancement of Incretin Hormones

The primary mechanism of Trelagliptin is the selective, reversible, and competitive inhibition of
the DPP-4 enzyme.[1][4] DPP-4 is responsible for the rapid degradation of two crucial incretin
hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide
(GIP).[1][2] These hormones are released from the gut in response to food intake and play a

vital role in glucose homeostasis.
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By inhibiting DPP-4, Trelagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing
their circulating levels and prolonging their activity.[1][2] This enhancement of the endogenous
incretin system leads to several beneficial downstream effects:

e Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the
pancreatic beta cells to release insulin in a glucose-dependent manner, primarily controlling
post-meal blood glucose spikes.[2]

o Suppression of Glucagon Release: GLP-1 also acts on pancreatic alpha cells to suppress
the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic
glucose production.[2] This action helps to lower fasting blood glucose levels.

A key feature of Trelagliptin is its high selectivity for DPP-4 over related proteases like DPP-8
and DPP-9.[1][4] Inhibition of DPP-8 and DPP-9 has been linked to toxicities in preclinical
animal studies, making Trelagliptin's selectivity a significant safety advantage.[1]
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Caption: Mechanism of Action of Trelagliptin Succinate.

1.2. Improving Insulin Resistance

Beyond its effects on the incretin system, preclinical studies suggest Trelagliptin can directly
improve insulin resistance in adipocytes.[7][8] In studies using 3T3-L1 mouse preadipocytes
and primary rat adipocytes, Trelagliptin succinate was shown to:
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e Increase glucose consumption.[3]

o Enhance the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.

[3]L8]

o Activate the PI-3K/AKT insulin signaling pathway, as evidenced by increased expression of
p-IRS-1, PI-3K, and p-AKT.[7][8]

o Reduce the secretion of free fatty acids and resistin, which are known contributors to insulin
resistance.[7][8]
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Caption: Trelagliptin's effect on the insulin signaling pathway in adipocytes.

Pharmacodynamics

Preclinical pharmacodynamic studies have demonstrated Trelagliptin's potent and sustained
inhibition of the DPP-4 enzyme.

2.1. In Vitro Enzyme Inhibition

In vitro assays using recombinant human DPP-4 established Trelagliptin as a more potent
inhibitor than other gliptins like alogliptin and sitagliptin.[9][10][11] Kinetic analysis revealed a
reversible, competitive, and slow-binding inhibition mechanism, with a slow dissociation rate
(half-life for dissociation = 30 minutes).[1][4][5] This prolonged binding contributes significantly
to its sustained enzyme inhibition and supports the once-weekly dosing schedule.[1][5]
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Parameter

Trelagliptin

Alogliptin

Sitagliptin

Reference

IC50 vs. human
DPP-4 (nmol/L)

1.3

5.3

16.0

[9]

IC50 vs. human
plasma DPP-4
(nmol/L)

4.2

10

El

IC50 vs. rat
plasma DPP-4
(nmol/L)

9.7

18

[9]

Selectivity over
DPP-8 & DPP-9

>10,000-fold

>10,000-fold

[41011]

Inhibition
Constant (Ki)
(nmol/L)

[1]

2.2. In Vivo DPP-4 Inhibition

In vivo studies in diabetic animal models confirmed the potent and long-lasting DPP-4

inhibition. For instance, in N-STZ-1.5 rats, a single oral dose of Trelagliptin demonstrated

sustained inhibition of plasma DPP-4 activity.[9] A plasma concentration of 2.92 to 3.05 ng/mL

resulted in approximately 69% inhibition of plasma DPP-4 activity at 1.5 hours post-dose in

animal models.[1] This extended duration of action is a cornerstone of its preclinical profile.

Pharmacokinetics

Pharmacokinetic studies in male rats and dogs characterized the absorption, distribution,

metabolism, and excretion (ADME) profile of Trelagliptin.

Oral Dose (3 Intravenous Dose

Parameter Reference
mglkg) (1 mglkg)

Cmax (ng/mL) 118 430 [12]

Tmax (hours) 2.3 0.08 [12]
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Table: Pharmacokinetic parameters of Trelagliptin in male rats.

The primary metabolic pathway identified is N-demethylation, mediated mainly by the
cytochrome P450 enzyme CYP2D6, which forms an active metabolite, M-1.[1] However, the
plasma concentrations of this metabolite in humans are less than 1% of the parent compound,
indicating that the pharmacological activity is predominantly due to unchanged Trelagliptin.[1]
Studies in rats under high-altitude hypoxic conditions showed significant alterations in
pharmacokinetics, including slowed clearance and prolonged elimination half-life, suggesting
dosage reassessment may be needed in such specific conditions.[13]

Preclinical Efficacy

The efficacy of Trelagliptin in improving glycemic control and insulin sensitivity was evaluated in
various animal models.

Model Key Findings Reference

Dose-dependent reduction in

plasma DPP-4 activity and
N-STZ-1.5 rats ] ) 9]

improvement in glucose

tolerance.

Increased glucose uptake,
) enhanced GLUT4
3T3-L1 adipocytes ] ) [71[8]
translocation via the PI-

3K/AKT pathway.

Increased glucose
] ) consumption, reduced
Primary rat adipocytes ) ] [3][8]
secretion of free fatty acids

and resistin.

Table: Summary of Trelagliptin's efficacy in preclinical models.

Toxicology and Safety Pharmacology

Toxicology studies were conducted in rats and Beagle dogs to assess the safety profile of
Trelagliptin.
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NOAEL (No

. Observed
. Dosing Observed .
Species . Effects at High  Reference
Duration Adverse Effect
Doses
Level)
No effects on
general
Rats 4 weeks 1000 mg/kg/day [9]
symptoms or
behavior.
Liver changes,
gastrointestinal
Rats & Beagle N 75 to 250
(Not specified) symptoms. No [12]
Dogs mg/kg/day

fatalities at high

doses.

Table: Summary of toxicology findings for Trelagliptin.

Safety pharmacology studies assessing effects on cardiovascular and respiratory systems
were also conducted, contributing to the overall safety assessment.[9]

Experimental Protocols
6.1. DPP-4 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a typical method for assessing the in vitro inhibitory activity of
compounds like Trelagliptin against the DPP-4 enzyme.

Objective: To determine the concentration of an inhibitor required to reduce DPP-4 activity by
50% (IC50).

Materials:
e Recombinant human DPP-4 enzyme
o DPP-4 Assay Buffer (e.g., Tris-HCI based)

o Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
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» Test Inhibitor (Trelagliptin) and Positive Control Inhibitor (e.g., Sitagliptin)

o 96-well microplate (black, for fluorescence)

e Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:

» Reagent Preparation:

o Dilute the DPP-4 enzyme and substrate to their working concentrations in DPP-4 Assay
Buffer.

o Prepare a serial dilution of Trelagliptin in the assay buffer to test a range of concentrations.
e Assay Setup:

o 100% Activity Wells: Add diluted Assay Buffer, diluted DPP-4 enzyme, and solvent (used to
dissolve the inhibitor) to triplicate wells.

o Inhibitor Wells: Add diluted Assay Buffer, diluted DPP-4 enzyme, and the Trelagliptin serial
dilutions to triplicate wells.

o Background Wells: Add diluted Assay Buffer and solvent to triplicate wells (no enzyme).

e Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to
the enzyme.

e Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic
reaction.

 Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
e Measurement: Read the fluorescence intensity on the microplate reader.
o Data Analysis:

o Subtract the average fluorescence of the background wells from all other readings.
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o Calculate the percentage of inhibition for each Trelagliptin concentration relative to the
100% activity wells.

o Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for a DPP-4 Inhibition Assay.
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Conclusion

The comprehensive preclinical evaluation of Trelagliptin Succinate provided a robust
foundation for its clinical development. Studies demonstrated its potent and highly selective
inhibition of the DPP-4 enzyme, leading to enhanced incretin activity. Its unique slow-binding
kinetics and prolonged duration of action were identified as key pharmacodynamic
characteristics supporting a once-weekly dosing regimen. Pharmacokinetic and efficacy studies
in relevant animal models confirmed its favorable profile and glucose-lowering effects, while
toxicology assessments established a solid safety margin. These collective preclinical data
were instrumental in validating Trelagliptin's mechanism and rationale for use as a long-acting
therapeutic agent for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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